![molecular formula C14H12N4OS2 B5746133 N-1,3-benzothiazol-2-yl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5746133.png)
N-1,3-benzothiazol-2-yl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1,3-benzothiazol-2-yl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is commonly referred to as BTA and is known for its unique structure and properties that make it ideal for use in various research fields.
Wirkmechanismus
The mechanism of action of BTA is not fully understood. However, it is believed that the compound interacts with metal ions through the formation of coordination complexes. These complexes are responsible for the unique properties of BTA such as its fluorescence and corrosion inhibition.
Biochemical and Physiological Effects
BTA has not been extensively studied for its biochemical and physiological effects. However, studies have shown that the compound is relatively non-toxic and has low cytotoxicity. BTA has also been shown to have antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
BTA has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. BTA is also highly selective for certain metal ions, making it ideal for use in metal ion detection assays. However, BTA has some limitations, including its limited solubility in water and its potential to form coordination complexes with other molecules in the sample.
Zukünftige Richtungen
There are several future directions for the use of BTA in scientific research. One potential application is in the development of new metal ion detection assays. BTA could also be used in the synthesis of new organic compounds with unique properties. Additionally, further studies could be conducted to investigate the potential biochemical and physiological effects of BTA.
Conclusion
In conclusion, N-1,3-benzothiazol-2-yl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide is a unique chemical compound that has several potential applications in scientific research. Its unique properties make it ideal for use in various fields, including metal ion detection and organic synthesis. While further studies are needed to fully understand the mechanism of action and potential effects of BTA, it is clear that the compound has significant potential for future research.
Synthesemethoden
The synthesis of BTA involves the reaction of 2-mercaptobenzothiazole with 4-methyl-2-chloropyrimidine followed by the addition of N,N-dimethylacetamide. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
BTA has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of various metal ions such as copper, mercury, and zinc. BTA has also been used as a corrosion inhibitor for various metals. Additionally, BTA has been used in the synthesis of various organic compounds.
Eigenschaften
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(4-methylpyrimidin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS2/c1-9-6-7-15-13(16-9)20-8-12(19)18-14-17-10-4-2-3-5-11(10)21-14/h2-7H,8H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGUHLINSAOEQIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC(=O)NC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.